2H-1,2,4-Benzothiadiazin-1,1-dioxid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2H-1,2,4-Benzothiadiazine-1,1-dioxide derivatives employs various chemical strategies to introduce functional groups that modulate its activity. Advanced synthetic methodologies, including palladium-catalyzed direct C–H arylation, have been developed to efficiently create multiply arylated heteroarenes, including bioactive derivatives of benzothiadiazine dioxides. These methods facilitate the incorporation of diverse aryl groups, enhancing the compound's pharmacological profile (Rossi et al., 2014).

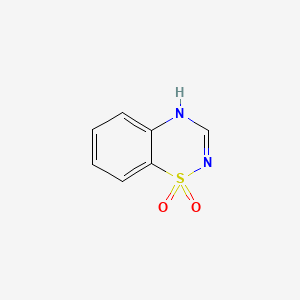

Molecular Structure Analysis

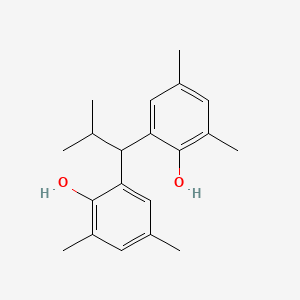

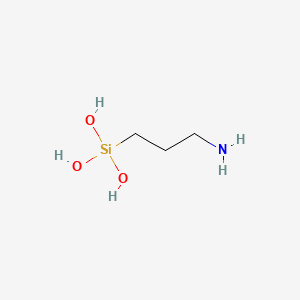

The molecular structure of 2H-1,2,4-Benzothiadiazine-1,1-dioxide is characterized by a benzothiadiazine core with two oxygen atoms at the 1,1-positions, which significantly affects its electronic properties and reactivity. This structure facilitates the formation of various derivatives with different functional groups attached to the core, altering its biological activity. Structural modifications often aim to enhance specific interactions with biological targets, improving the compound's efficacy and selectivity.

Chemical Reactions and Properties

2H-1,2,4-Benzothiadiazine-1,1-dioxide undergoes various chemical reactions, including halogenation, nitration, and sulfonation, which introduce functional groups that influence its chemical behavior and biological activity. These reactions expand the chemical diversity of the benzothiadiazine dioxide derivatives, enabling the exploration of new pharmacological activities and the development of novel therapeutic agents (Chhabra & Shah, 2020).

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Es wurde berichtet, dass die 1,2,4-Benzothiadiazin-1,1-dioxid-Derivate antibakterielle Aktivität besitzen {svg_1}. Die spezifischen funktionellen Gruppen, die an den Ring gebunden sind, wie z. B. Halogruppen an den Positionen 7 und 8, sind für diese Aktivität verantwortlich {svg_2}.

Antivirale Aktivität

Diese Verbindungen weisen auch antivirale Eigenschaften auf {svg_3}. Die spezifischen funktionellen Gruppen, die zu dieser Aktivität beitragen, sind noch nicht vollständig geklärt {svg_4}.

Antihypertensive Aktivität

1,2,4-Benzothiadiazin-1,1-dioxid-Derivate wurden bei der Suche nach neuen Antihypertensiva verwendet {svg_5}. Das Hauptaugenmerk liegt auf der Variation der 3-Substituenten {svg_6}.

Antidiabetische Aktivität

Es wurde berichtet, dass diese Verbindungen antidiabetische Eigenschaften besitzen {svg_7}. Die spezifischen funktionellen Gruppen, die zu dieser Aktivität beitragen, sind noch nicht vollständig geklärt {svg_8}.

Antikrebsaktivität

1,2,4-Benzothiadiazin-1,1-dioxid-Derivate haben eine signifikante Antikrebsaktivität gezeigt, mit IC50-Werten im Nanomolarbereich {svg_9}. Viele dieser Verbindungen erwiesen sich als potente Inhibitoren von PI3Kδ, einem Protein, das an Zellwachstum und -überleben beteiligt ist {svg_10}.

KATP-Kanal-Aktivatoren

Einige 1,2,4-Benzothiadiazin-1,1-dioxid-Derivate wurden als KATP-Kanal-Öffner in pankreatischen β-Zellen entwickelt {svg_11}. Diese Aktivität ist mit der potenziellen Behandlung von Typ-2-Diabetes verbunden {svg_12}.

AMPA-Rezeptor-Modulatoren

Es wurde auch berichtet, dass diese Verbindungen als AMPA-Rezeptor-Modulatoren wirken {svg_13}. AMPA-Rezeptoren sind an der schnellen synaptischen Übertragung im zentralen Nervensystem beteiligt {svg_14}.

Andere therapeutische Aktivitäten

Neben den oben genannten wurden 1,2,4-Benzothiadiazin-1,1-dioxid-Derivate auf ihr Potenzial in verschiedenen anderen therapeutischen Aktivitäten untersucht {svg_15}. Die spezifischen funktionellen Gruppen, die zu diesen Aktivitäten beitragen, sind noch nicht vollständig geklärt {svg_16}.

Wirkmechanismus

Target of Action

The primary targets of 2H-1,2,4-Benzothiadiazine-1,1-dioxide are diverse and depend on the functional groups attached to the ring . The compound has been reported to have antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and it can also act as KATP channel activators and AMPA receptor modulators .

Mode of Action

The mode of action of 2H-1,2,4-Benzothiadiazine-1,1-dioxide is largely dependent on its targets. For instance, when acting as an antihypertensive, it has been found to exhibit angiotensin II antagonist activity . The compound interacts with its targets, leading to changes in their function, which can result in a variety of biological effects.

Biochemical Pathways

The biochemical pathways affected by 2H-1,2,4-Benzothiadiazine-1,1-dioxide are numerous due to its wide range of targets. For example, when acting as an antihypertensive, it may affect the renin-angiotensin system . As an AMPA receptor modulator, it would affect glutamatergic signaling . The downstream effects of these pathway modulations would depend on the specific target and the physiological context.

Pharmacokinetics

Like other thiazides, it is expected to promote water loss from the body by inhibiting na+/cl- reabsorption from the distal convoluted tubules in the kidneys . This could impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of 2H-1,2,4-Benzothiadiazine-1,1-dioxide’s action are diverse due to its wide range of targets. For example, as an antihypertensive, it could decrease blood pressure . As an AMPA receptor modulator, it could modulate synaptic transmission .

Action Environment

The action, efficacy, and stability of 2H-1,2,4-Benzothiadiazine-1,1-dioxide can be influenced by various environmental factors. For instance, the presence of different functional groups at various positions on the 1,2,4-benzothiadiazine-1,1-dioxide ring can significantly affect its activity . Additionally, the compound’s activity can vary remarkably depending upon substituents .

Safety and Hazards

Zukünftige Richtungen

Future research directions for 2H-1,2,4-Benzothiadiazine-1,1-dioxide include the design and synthesis of novel 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides-based Strobilurins as potent fungicide candidates . Another study suggested the investigation of the antileishmanial potential and cytotoxicity of a series of 14 benzothiadiazine-1,1-dioxide derivatives .

Biochemische Analyse

Biochemical Properties

2H-1,2,4-Benzothiadiazine-1,1-dioxide plays a crucial role in several biochemical reactions. It interacts with enzymes such as ATP-sensitive potassium channels (KATP) and AMPA receptors . The compound acts as a KATP channel activator, which is essential for regulating insulin secretion in pancreatic beta-cells. Additionally, 2H-1,2,4-Benzothiadiazine-1,1-dioxide modulates AMPA receptors, influencing synaptic transmission in the central nervous system . These interactions highlight the compound’s potential in treating conditions like diabetes and neurological disorders.

Cellular Effects

2H-1,2,4-Benzothiadiazine-1,1-dioxide affects various cell types and cellular processes. In pancreatic beta-cells, it promotes potassium efflux, leading to membrane hyperpolarization and reduced insulin secretion . This mechanism is beneficial in managing hyperinsulinemia and related metabolic disorders. In neuronal cells, the compound’s modulation of AMPA receptors enhances synaptic plasticity and cognitive functions . Furthermore, 2H-1,2,4-Benzothiadiazine-1,1-dioxide exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells .

Molecular Mechanism

The molecular mechanism of 2H-1,2,4-Benzothiadiazine-1,1-dioxide involves binding interactions with specific biomolecules. The compound binds to the sulfonylurea receptor subunit of KATP channels, promoting potassium efflux and membrane hyperpolarization . This action inhibits insulin secretion from pancreatic beta-cells. Additionally, 2H-1,2,4-Benzothiadiazine-1,1-dioxide modulates AMPA receptors by binding to their allosteric sites, enhancing synaptic transmission and cognitive functions . These interactions underline the compound’s therapeutic potential in metabolic and neurological disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2H-1,2,4-Benzothiadiazine-1,1-dioxide change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to 2H-1,2,4-Benzothiadiazine-1,1-dioxide can lead to sustained modulation of KATP channels and AMPA receptors, impacting cellular metabolism and signaling pathways .

Dosage Effects in Animal Models

The effects of 2H-1,2,4-Benzothiadiazine-1,1-dioxide vary with different dosages in animal models. At low doses, the compound effectively modulates KATP channels and AMPA receptors without causing significant adverse effects . High doses can lead to toxicity, including hyperglycemia, increased liver weight, and mortality in animal models . These findings highlight the importance of optimizing dosage to balance therapeutic benefits and potential risks.

Metabolic Pathways

2H-1,2,4-Benzothiadiazine-1,1-dioxide is involved in several metabolic pathways. It interacts with enzymes such as KATP channels and AMPA receptors, influencing metabolic flux and metabolite levels . The compound’s activation of KATP channels regulates insulin secretion and glucose metabolism, while its modulation of AMPA receptors affects neurotransmitter release and synaptic plasticity . These interactions underscore the compound’s role in metabolic and neurological processes.

Transport and Distribution

The transport and distribution of 2H-1,2,4-Benzothiadiazine-1,1-dioxide within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes via ATP-sensitive potassium channels and accumulates in pancreatic beta-cells and neuronal tissues . Its distribution is influenced by factors such as membrane potential and receptor density, affecting its localization and accumulation in target tissues .

Subcellular Localization

2H-1,2,4-Benzothiadiazine-1,1-dioxide exhibits specific subcellular localization, which impacts its activity and function. The compound is primarily localized in the plasma membrane of pancreatic beta-cells and neuronal cells, where it interacts with KATP channels and AMPA receptors . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . Understanding the subcellular localization of 2H-1,2,4-Benzothiadiazine-1,1-dioxide is crucial for elucidating its mechanism of action and therapeutic potential.

Eigenschaften

IUPAC Name |

4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c10-12(11)7-4-2-1-3-6(7)8-5-9-12/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNGVMNBBLPZIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC=NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189467 | |

| Record name | 2H-1,2,4-Benzothiadiazine-1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

359-85-3 | |

| Record name | 4H-1,2,4-Benzothiadiazine, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,2,4-Benzothiadiazine-1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2,4-Benzothiadiazine-1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5,6,7-Trimethoxy-1H-indol-2-yl)carbonyl]-3-(chloromethyl)indolin-6-amine](/img/structure/B1200178.png)

![[2-(9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(acetamidomethyl)cyclohexane-1-carboxylate](/img/structure/B1200184.png)